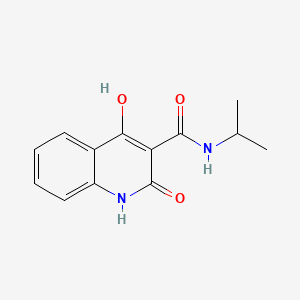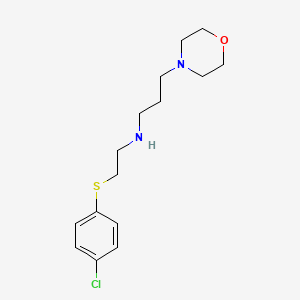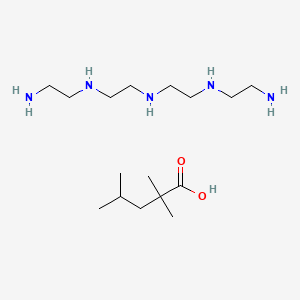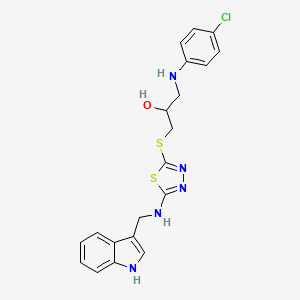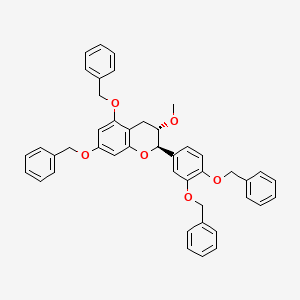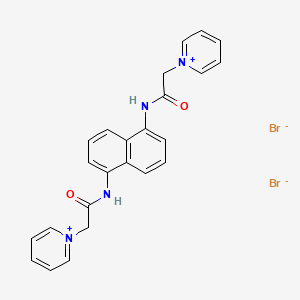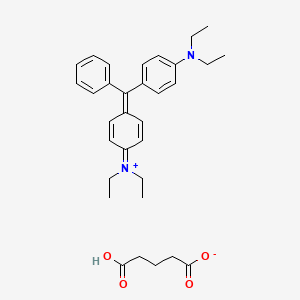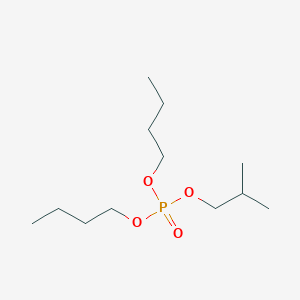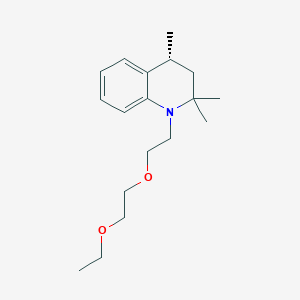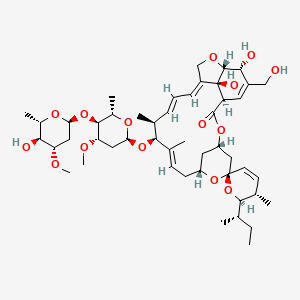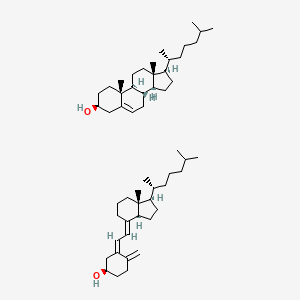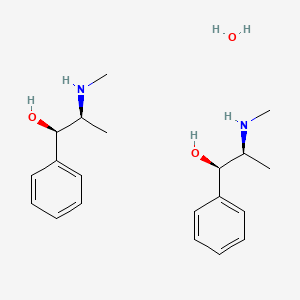
Ephedrine hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrine hemihydrate is a chemical compound derived from the plant genus Ephedra. It is a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system. This compound is commonly used in medicine to treat conditions such as hypotension, asthma, and nasal congestion . It is also known for its stimulant properties and has been used in weight loss supplements and performance-enhancing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ephedrine hemihydrate can be synthesized through several methods. One common method involves the reduction of ephedrone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of sugars using specific strains of yeast or bacteria. This biotechnological approach allows for the large-scale production of ephedrine with high purity . The fermentation process is followed by extraction and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ephedrine hemihydrate undergoes various chemical reactions, including:
Oxidation: Ephedrine can be oxidized to form ephedrone, a ketone derivative.
Reduction: Reduction of ephedrine can yield methamphetamine or other related compounds.
Substitution: The hydroxyl group in ephedrine can be substituted with halogens, sulfur, or nitrogen atoms to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ephedrone
Reduction: Methamphetamine
Substitution: Various halogenated, sulfur, or nitrogen derivatives
Scientific Research Applications
Ephedrine hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its effects on the central nervous system and its role as a neurotransmitter.
Medicine: Used in the treatment of asthma, nasal congestion, and hypotension.
Industry: Employed in the production of performance-enhancing drugs and weight loss supplements.
Mechanism of Action
Ephedrine hemihydrate acts as both a direct and indirect sympathomimetic agent. It stimulates alpha and beta-adrenergic receptors, leading to increased heart rate, bronchodilation, and vasoconstriction . Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its overall stimulatory effects . The compound crosses the blood-brain barrier, exerting central nervous system effects such as increased alertness and reduced fatigue .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: Similar in structure but has a different stereochemistry, leading to slightly different pharmacological effects.
Methamphetamine: A potent stimulant derived from the reduction of ephedrine.
Phenylpropanolamine: Another sympathomimetic amine with similar uses but different side effect profiles.
Uniqueness
Ephedrine hemihydrate is unique due to its dual action as both a direct and indirect sympathomimetic agent. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other similar compounds .
Properties
CAS No. |
50906-05-3 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m00./s1 |
InChI Key |
ZNGSVRYVWHOWLX-KHFUBBAMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


